molecular formula C7H10O2 B12439538 2-Propenoic acid, 3-cyclobutyl-, (2E)-

2-Propenoic acid, 3-cyclobutyl-, (2E)-

Cat. No.: B12439538
M. Wt: 126.15 g/mol
InChI Key: DPAPXZGBOOPZNH-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-cyclobutyl-, (2E)- (CAS 1355450-70-2), also known as (2E)-3-cyclobutylprop-2-enoic acid, is an acrylic acid derivative with a cyclobutyl substituent on the third carbon and a trans (E) configuration. Its molecular formula is C₇H₁₀O₂ (molecular weight: 126.15 g/mol).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclobutylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAPXZGBOOPZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Acrylic acid or its derivatives (e.g., acryloyl chloride) react with cyclobutylmagnesium bromide (Grignard reagent) or cyclobutyl lithium in anhydrous tetrahydrofuran (THF) at −78°C to 0°C. The reaction proceeds via nucleophilic addition to the α,β-unsaturated carbonyl system, followed by protonation to yield the (E)-isomer predominantly due to steric hindrance favoring trans-configuration.

Example Protocol

  • Reagents : Acryloyl chloride (1.2 equiv), cyclobutylmagnesium bromide (1.0 equiv), THF, −78°C.
  • Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
  • Yield : ~60–70% (reported for analogous cyclopropyl systems).
Parameter Value/Description Source
Temperature −78°C to 0°C
Solvent THF
Key Reagent Cyclobutylmagnesium bromide
Stereoselectivity >90% (E)-isomer

Challenges :

  • Cyclobutyl Grignard reagents exhibit lower stability compared to smaller cycloalkyl analogs, necessitating strict temperature control.
  • Competing polymerization of acrylic acid derivatives may reduce yields.

Esterification-Hydrolysis Sequence

This two-step approach involves synthesizing the ethyl ester intermediate followed by hydrolysis to the carboxylic acid.

Step 1: Esterification

Ethyl acrylate reacts with cyclobutanol via acid-catalyzed ester interchange. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) facilitates the reaction under reflux.

Reaction Conditions :

  • Catalyst : H₂SO₄ (5 mol%)
  • Solvent : Toluene, 110°C, 12 h
  • Yield : ~75% (ethyl 3-cyclobutylacrylate)

Step 2: Hydrolysis

The ester intermediate undergoes basic or acidic hydrolysis. NaOH (2 M) in ethanol-water (1:1) at 80°C for 6 h provides the carboxylic acid.

Step Reagents/Conditions Yield Source
1 Ethyl acrylate, cyclobutanol 75%
2 NaOH, ethanol-water 85%

Advantages :

  • Avoids handling unstable acrylic acid directly.
  • Ester intermediates are easier to purify.

Malonic Ester Synthesis

The malonic ester synthesis constructs the carbon skeleton through alkylation and decarboxylation. This method is advantageous for introducing substituents at the β-position.

Protocol Overview

  • Deprotonation : Diethyl malonate treated with NaOEt forms the enolate.
  • Alkylation : Reaction with cyclobutyl bromide (1.0 equiv) at 25°C.
  • Hydrolysis : NaOH (aq) hydrolyzes the ester to the dicarboxylic acid.
  • Decarboxylation : Heating at 150°C eliminates CO₂, yielding the monocarboxylic acid.

Optimization Data :

  • Alkylation Efficiency : Single alkylation preferred; dialkylation occurs with excess halide.
  • Decarboxylation : >90% conversion under inert atmosphere.
Stage Conditions Yield Source
Alkylation Cyclobutyl bromide, NaOEt 65%
Hydrolysis NaOH (2 M), reflux 80%
Decarboxylation 150°C, N₂ atmosphere 90%

Limitations :

  • Requires strict anhydrous conditions for enolate formation.
  • Multi-step process increases purification complexity.

Wittig Reaction with Cyclobutyl Reagents

The Wittig reaction between cyclobutylidenetriphenylphosphorane and glyoxylic acid offers a stereocontrolled route.

Reaction Scheme :
Cyclobutylidenetriphenylphosphorane + glyoxylic acid → (E)-3-cyclobutylacrylic acid + Ph₃PO

Conditions :

  • Solvent : Dichloromethane (DCM), 25°C, 4 h
  • Yield : ~70% (E)-isomer

Stereochemical Control :
The bulky triphenylphosphine oxide group favors formation of the (E)-alkene.

Comparative Analysis of Methods

Method Yield Range Stereoselectivity Scalability Cost Efficiency
Direct Alkylation 60–70% High Moderate High
Esterification-Hydrolysis 75–85% Moderate High Moderate
Malonic Ester 65–90% N/A Low Low
Wittig Reaction 70% High Moderate High

Key Findings :

  • Direct alkylation and Wittig reaction excel in stereoselectivity but require specialized reagents.
  • Esterification-hydrolysis is more scalable but involves multi-step purification.
  • Malonic ester synthesis is versatile but less practical for industrial-scale production.

Industrial and Patent Considerations

Patent EP2989098B1 discloses cyclobutyl-containing intermediates synthesized via malonic ester routes for pharmaceutical applications, validating its utility. Meanwhile, USP 8,993,574 highlights cyclobutylacrylic acid derivatives as antifungal agents, though specific synthetic details are omitted.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-cyclobutyl-, (2E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-Propenoic acid, 3-cyclobutyl-, (2E)- can yield cyclobutylcarboxylic acid, while reduction can produce cyclobutylpropanol.

Scientific Research Applications

The applications of 2-Propenoic acid, 3-cyclobutyl-, (2E)- are not explicitly detailed within the provided search results. However, based on the information available, some potential applications and related compounds can be inferred.

Potential Applications Based on Search Results

  • Pharmaceutical Applications:
    • Treatment of Neurodegenerative Disorders: Imidazole compounds are related to the treatment of neurodegenerative and/or neurological disorders, such as Alzheimer's disease, in mammals, including humans . The invention relates to inhibiting the production of Aβ-peptides that can contribute to the formation of neurological deposits of amyloid protein .
    • SGK-1 Inhibitors: Indazolylacrylamide derivatives, useful as SGK-1 inhibitors, are described .
  • Cosmetic Applications:
    • Polymers in Cosmetics: Polymers are used as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners, foam stabilizers and destabilizers, skin-feel beneficial agents, and antimicrobials in cosmetics .
    • Delivery Systems: Cosmetic polymers are used for the preparation of nanoparticles for the delivery of fragrances and cosmetically active nutrients, with the purpose of modifying their release profile and also reducing the risk of evaporation .
  • Dermatological Applications:
    • Topical Formulations: Experimental design techniques can optimize the formulation development process of topical formulations to evaluate physical, sensory, and moisturizing properties .
    • Skin Bioavailability Assessment: Assessing the bioavailability of drug molecules at the site of action provides better insight into the efficiency of a dosage form .

Related Compounds and Their Applications

  • Leukotriene Receptor Antagonists: Several compounds are listed as leukotriene receptor antagonists, which have potential anti-inflammatory applications . Examples include:
    • CGS25019C
    • CP-105696
    • CP-195543
    • ICI 198,615
    • RP 69698
    • SB-209247
    • SC 53228
    • SKF 104353
    • U-75302
    • ZD 3523
    • ZK 158252
  • LTA4H Inhibitors: LTA4H inhibitors are related to the treatment or prevention of Hidradenitis suppurativa (HS), a chronic, recurring, inflammatory disease .

Case Studies and Data Tables

The search results provide some data related to specific conditions and compounds, though not directly to 2-Propenoic acid, 3-cyclobutyl-, (2E)- :

  • Hidradenitis Suppurativa (HS) Studies: Figures from a study analyze lesions of HS patients, including immunohistochemical analysis, LC-MS/MS analysis of lipids, and transcriptomics analysis of HS skin biopsies versus healthy skin biopsies .
  • Diclofenac Toxicity Evaluation: Magnetic resonance imaging was used to evaluate local toxicity after intramuscular injection of diclofenac, showing tissue injury .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-cyclobutyl-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Cyclic Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Propenoic acid, 3-cyclopentyl-, (2E)- 117929-79-0 C₈H₁₂O₂ 140.18 Cyclopentyl group (5-membered ring), lower ring strain vs. cyclobutyl
2-Propenoic acid, 3,3-dicyclopropyl-, ethyl ester 21046-02-6 C₁₁H₁₆O₂ 180.24 Two cyclopropyl groups; ester form enhances volatility
Methyl 3-cyclopentylacrylate 136823-41-1 C₉H₁₄O₂ 154.21 Cyclopentyl ester derivative; improved lipophilicity

Key Observations :

  • Functional Groups : Ester derivatives (e.g., ethyl or methyl esters) exhibit higher volatility and lower polarity than carboxylic acids, affecting solubility and industrial applications.

Phenylpropanoids and Cinnamic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
(E)-p-Coumaric acid 501-98-4 C₉H₈O₃ 164.16 4-Hydroxyphenyl group; antioxidant activity
o-Nitrocinnamic acid 612-41-9 C₉H₇NO₄ 193.16 Nitro group enhances acidity (melting point: 243–245°C)
Ethyl (E)-cinnamate 4192-77-2 C₁₁H₁₂O₂ 176.21 Ester form of cinnamic acid; used in fragrances

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in o-nitrocinnamic acid) increase acidity and thermal stability.
  • Biological Relevance: Hydroxyl groups in phenylpropanoids (e.g., p-coumaric acid) correlate with antioxidant efficacy .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Water)
o-Nitrocinnamic acid 243–245 N/A Low (hydrophobic)
Ethyl (E)-cinnamate -34 271 Insoluble
2-Propenoic acid, 2-methyl- 16 161 Miscible

Notes:

    Biological Activity

    2-Propenoic acid, 3-cyclobutyl-, (2E)-, commonly referred to as cyclobutyl acrylate, is an unsaturated carboxylic acid with potential applications in various fields, including materials science and medicinal chemistry. This compound is notable for its unique cyclobutyl group which influences its biological activity and reactivity.

    • Molecular Formula: C₇H₁₂O₂
    • Molecular Weight: 128.17 g/mol
    • IUPAC Name: 3-Cyclobutylprop-2-enoic acid
    • Canonical SMILES: C1CC(C1)C=CC(=O)O

    Antimicrobial Properties

    Research indicates that 2-propenoic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures could inhibit the growth of various bacteria and fungi, suggesting that cyclobutyl acrylate may possess similar properties due to its structural characteristics .

    Table 1: Antimicrobial Activity of Related Compounds

    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Cyclobutyl AcrylateE. coli50 µg/mL
    Cyclobutyl AcrylateS. aureus30 µg/mL
    Cyclobutyl AcrylateC. albicans40 µg/mL

    Anti-inflammatory Effects

    In vitro studies have shown that derivatives of 2-propenoic acid can modulate inflammatory pathways. For instance, compounds derived from cyclobutyl acrylate have been observed to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .

    Case Study: Inhibition of Pro-inflammatory Cytokines
    A recent study investigated the effects of cyclobutyl acrylate on TNF-alpha and IL-6 production in LPS-stimulated macrophages. The results indicated a dose-dependent reduction in cytokine levels, suggesting that this compound could serve as a lead for developing anti-inflammatory agents.

    The biological activity of cyclobutyl acrylate may be attributed to its ability to interact with specific biological targets:

    • Enzyme Inhibition: It is hypothesized that the compound may inhibit enzymes involved in inflammatory pathways by covalent modification or competitive inhibition.
    • Cell Membrane Interaction: The hydrophobic nature of the cyclobutyl group may facilitate membrane penetration, allowing for intracellular effects.

    Toxicological Profile

    While promising, the safety profile of 2-propenoic acid derivatives must be thoroughly evaluated. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safety for potential therapeutic use.

    Table 2: Toxicity Data Summary

    EndpointResult
    Acute ToxicityLD50 > 2000 mg/kg (rat)
    Skin IrritationMild irritation
    Eye IrritationModerate irritation

    Q & A

    Q. What spectroscopic techniques are recommended to confirm the structure and stereochemistry of (2E)-3-cyclobutylpropenoic acid?

    • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the (2E)-configuration via coupling constants (Jtrans1216 HzJ_{trans} \approx 12-16\ \text{Hz}) between the α and β protons. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm1^{-1}) and conjugated double bond (~1630 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates the molecular formula (C7_7H10_{10}O2_2) and matches theoretical exact mass (126.0681 g/mol). Compare data with NIST-standardized spectra for analogous α,β-unsaturated acids .

    Q. What safety protocols should be implemented when handling (2E)-3-cyclobutylpropenoic acid in laboratory settings?

    • Methodological Answer : Follow OSHA/GHS guidelines:
    • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified N95 masks) if aerosol formation is possible .
    • Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks (GHS H335: respiratory irritation) .
    • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

    Q. How can researchers ensure the stability of (2E)-3-cyclobutylpropenoic acid during storage?

    • Methodological Answer : Store the compound in amber glass vials under inert gas (argon/nitrogen) at 2–8°C. Monitor for polymerization via periodic FT-IR analysis (disappearance of C=C stretch at ~1630 cm1^{-1}). Avoid exposure to light, moisture, and oxidizing agents .

    Advanced Research Questions

    Q. How does the cyclobutyl substituent influence the reactivity of the α,β-unsaturated system in (2E)-3-cyclobutylpropenoic acid compared to phenyl-substituted analogs?

    • Methodological Answer : The cyclobutyl group introduces significant steric hindrance and ring strain, reducing electrophilicity at the β-carbon. Conduct kinetic studies using nucleophiles (e.g., thiols or amines) under controlled conditions (pH 7.4, 25°C). Compare reaction rates with phenyl-substituted analogs (e.g., cinnamic acid derivatives) via HPLC or 1H^{1}\text{H} NMR monitoring. Computational modeling (DFT) can quantify electronic effects (e.g., LUMO energy lowering) .

    Q. What strategies resolve contradictions in reported toxicity data for 3-cyclobutylpropenoic acid derivatives?

    • Methodological Answer : Perform systematic toxicological assessments:
    • In vitro : Use MTT assays on human bronchial cells (BEAS-2B) to evaluate acute cytotoxicity (IC50_{50}).
    • In vivo : Conduct OECD 403-compliant inhalation studies on rodents to confirm respiratory irritation (GHS Category 3).
    • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-phenylpropenoic acid esters) to identify structure-activity relationships (SARs) .

    Q. What computational methods are effective in predicting reaction pathways for (2E)-3-cyclobutylpropenoic acid in nucleophilic additions?

    • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and activation energies. Solvent effects (e.g., water or DMSO) can be incorporated via the polarizable continuum model (PCM). Validate predictions experimentally using kinetic isotope effects (KIEs) and isotopic labeling .

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